5-Methyl-2-mercaptobenzothiazole

Übersicht

Beschreibung

5-Methyl-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C8H7NS2. It is a derivative of 2-mercaptobenzothiazole, which is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its unique chemical properties and diverse applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction mixture is then purified through various techniques, including recrystallization and distillation, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-mercaptobenzothiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: Various substitution reactions can occur at the benzothiazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, reduced thiols, and substituted benzothiazole derivatives. These products have significant applications in various fields, including materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

5-MBT exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of 2-mercaptobenzothiazole (MBT) can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . For instance, one study indicated that compounds with specific substitutions on the benzothiazole ring demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against S. aureus .

Anthelmintic Activity

Research has highlighted the potential of 5-MBT derivatives as anthelmintic agents. Compounds tested on mice infested with Hymenolepis nana showed effective clearance rates between 40% to 70% . This suggests that 5-MBT could be developed into a therapeutic option for treating parasitic infections in both humans and animals.

Anti-cancer Properties

Several studies have investigated the cytotoxic effects of 5-MBT on cancer cell lines. Notably, derivatives bearing specific substituents showed significant inhibition of human cervical cancer cells (HeLa), with some compounds achieving up to 80% inhibition in cell viability . This positions 5-MBT as a promising candidate for further development in cancer therapeutics.

Industrial Applications

Corrosion Inhibition

5-MBT has been identified as an effective corrosion inhibitor for metals, particularly aluminum and its alloys. A study demonstrated that it significantly reduced the porosity of aluminum surfaces when used in acidic environments . This property is particularly valuable in industries where metal durability is critical.

Rubber Industry

In the rubber industry, 5-MBT is utilized as a vulcanization accelerator. It enhances the mechanical properties of rubber products and helps prevent degradation during processing . Its role as a sensitizer and anti-scorching agent further underscores its importance in manufacturing high-performance rubber materials.

Agricultural Applications

Pesticide Intermediate

5-MBT serves as an intermediate in the synthesis of various pesticides, including those targeting agricultural pests . Its chemical structure allows for modifications that enhance the efficacy and specificity of these agrochemicals.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of various 5-MBT derivatives against clinically relevant bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Corrosion Resistance

In a controlled laboratory setting, aluminum samples treated with 5-MBT were subjected to corrosive environments over extended periods. The findings revealed a marked decrease in corrosion rates compared to untreated samples, highlighting its potential application in protective coatings .

Data Tables

Wirkmechanismus

The mechanism of action of 5-Methyl-2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as an inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase. These interactions lead to the modulation of biochemical pathways, resulting in its antimicrobial, antifungal, and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Methyl-2-mercaptobenzothiazole include:

- 2-Mercaptobenzothiazole

- 2-Methylbenzothiazole

- 2-Aminobenzothiazole

Uniqueness

This compound is unique due to the presence of the methyl group at the 5-position, which enhances its chemical reactivity and biological activity compared to its analogs. This structural modification allows for more diverse applications and improved efficacy in various fields .

Biologische Aktivität

5-Methyl-2-mercaptobenzothiazole (5-MBT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound recognized for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of 5-MBT, supported by data tables and relevant case studies.

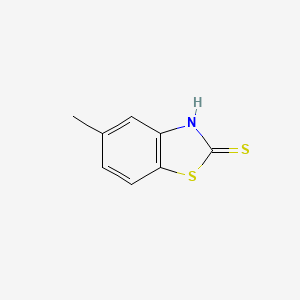

Chemical Structure and Properties

5-MBT has the chemical formula and is characterized by a benzothiazole ring with a methyl group at the 5-position and a thiol (-SH) group at the 2-position. This structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.

Antimicrobial Activity

5-MBT exhibits significant antimicrobial properties against various pathogens. Studies indicate that it possesses:

- Antibacterial Effects : It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

- Antifungal Properties : The compound also demonstrates activity against fungi such as Candida albicans and Saccharomyces cerevisiae .

Enzyme Inhibition

5-MBT acts as a potent inhibitor of several key enzymes:

- Monoamine Oxidase : This enzyme is crucial for neurotransmitter metabolism, and inhibition by 5-MBT may have implications for neurodegenerative diseases .

- Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 can affect cancer cell proliferation and survival .

Toxicological Studies

Toxicological assessments reveal that while 5-MBT has beneficial biological activities, it also poses certain risks:

- Carcinogenic Potential : Long-term studies in rats indicated increased incidences of tumors, particularly in the adrenal gland and pituitary gland . The standardized mortality ratio (SMR) for bladder cancer among exposed workers was notably high, suggesting a potential link between exposure to 5-MBT and cancer risk .

- Dose-Dependent Effects : Toxicity studies showed that higher doses led to significant lethargy and decreased survival rates in animal models, highlighting the need for careful dosage considerations in therapeutic applications .

Case Studies

- Occupational Exposure : A study involving rubber chemical plant workers exposed to 5-MBT reported an excess incidence of bladder cancer compared to national averages. The findings emphasized the importance of monitoring exposure levels in industrial settings .

- Pharmacological Trials : In vitro studies demonstrated that derivatives of 5-MBT exhibited enhanced antibacterial activity when modified with specific substituents, suggesting avenues for developing more effective antimicrobial agents .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-methyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUPWKUQLPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437991 | |

| Record name | 5-methyl-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21303-50-4 | |

| Record name | 5-methyl-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.